Deacetoxyvinzolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deacetoxyvinzolidine involves complex organic reactions. One common method includes the condensation of catharanthine and vindoline, followed by a series of oxidation and reduction reactions . The reaction conditions typically require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is often carried out in controlled environments to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction conditions and purification techniques . The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Deacetoxyvinzolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of bioactive agents and pharmaceuticals.
Mechanism of Action
Deacetoxyvinzolidine exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is calmodulin, a protein involved in calcium signal transduction . By binding to calmodulin, this compound can modulate the activity of various enzymes, ion channels, and other proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Deacetoxyvinzolidine is unique among vinca alkaloids due to its specific chemical structure and bioactivity. Similar compounds include:
Vinblastine: Another vinca alkaloid with similar structural features but different bioactivity.
Vincristine: Known for its use in cancer therapy, with a distinct mechanism of action compared to this compound.
Properties
CAS No. |
165659-77-8 |
---|---|
Molecular Formula |
C46H56ClN5O7 |
Molecular Weight |
826.4 g/mol |
IUPAC Name |
methyl (13S,15R,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56ClN5O7/c1-6-42-14-10-17-51-19-15-44(37(42)51)31-21-32(35(57-4)22-34(31)49(3)38(44)46(26-42)39(53)52(20-16-47)41(55)59-46)45(40(54)58-5)24-28-23-43(56,7-2)27-50(25-28)18-13-30-29-11-8-9-12-33(29)48-36(30)45/h8-12,14,21-22,28,37-38,48,56H,6-7,13,15-20,23-27H2,1-5H3/t28-,37-,38+,42-,43-,44+,45-,46+/m0/s1 |
InChI Key |
NUXKIZBEPYVRKP-RWBWKAGLSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@](C[C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(CC1(C8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(CC1(C8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |
Appearance |
Solid powder |
165659-77-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3''-(beta-chloroethyl)-2'',4''-dioxo-3,5''-spirooxazolidino-4-deacetoxyvinblastine deacetoxyvinzolidine KAR 2 KAR-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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